2-amino-N-propil-1,3-tiazol-4-carboxamida

Descripción general

Descripción

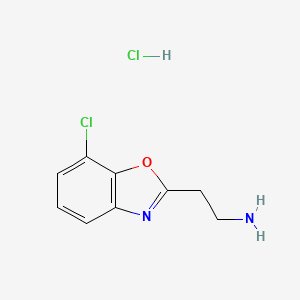

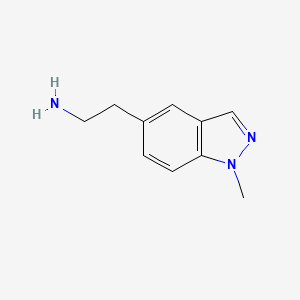

“2-amino-N-propyl-1,3-thiazole-4-carboxamide” is a type of organic compound known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group . 2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

A series of 2-amino-thiazole-4-carboxamides were designed and synthesized based on the structure of cemadotin . These are all novel compounds and their structures are characterized by 1H-NMR, 13C-NMR, and high resolution (HR)MS . The synthesis of these 2-amino-thiazole-4-carboxamides is shown in Chart 1. The commercially available compound ethyl 2-amino-4-carboxylate (3) was converted to intermediate amides the amino of compound .

Molecular Structure Analysis

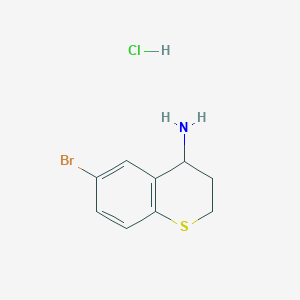

The molecular structure of “2-amino-N-propyl-1,3-thiazole-4-carboxamide” can be analyzed using techniques such as 1H-NMR, 13C-NMR, and high resolution (HR)MS . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

The chemical reactions of “2-amino-N-propyl-1,3-thiazole-4-carboxamide” can be analyzed by studying its synthesis process. The commercially available compound ethyl 2-amino-4-carboxylate (3) was converted to intermediate amides the amino of compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-propyl-1,3-thiazole-4-carboxamide” can be analyzed using techniques such as FTIR and NMR . For example, the yield was 60%, m.p. 200–202 °C, Rf 0.69 (petroleum ether: ethyl acetate, 1:3); IR (KBr) cm −1: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH); 1 H NMR (DMSO, δ ppm): δ = 4.25 (q, 2H, CH 2), 1.25 (t, 3H, CH 3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N); 13C NMR (CDCl3, d ppm): 167.1 (C5), 163.8 (C12), 161.9 (C7), 157.3 (C18), 142.4 (C2), 131.5 (C14), 131.5 (C15), 127.7 (C13), 121.2 (C1), 117.8 (C16), 117.8 (C17), 61.6 (C10), 14.2 (C11); elemental analysis: C 13 H 12 N 2 O 3 S, calculated: C 56.458%, H 4.343%, N 11.58%; found C 56.45%, H 4.33%, N 11.56% .

Aplicaciones Científicas De Investigación

Agentes Antivirales

Los derivados de tiazol se han explorado por su potencial como agentes antivirales. Por ejemplo, ciertos compuestos han mostrado una actividad limitada contra el VIH y podrían servir como base para modificaciones futuras en la búsqueda de nuevos agentes antivirales no nucleósidos potentes .

Analgésico y Antiinflamatorio

Algunos compuestos de tiazol exhiben actividades analgésicas y antiinflamatorias significativas. Esto sugiere que "2-amino-N-propil-1,3-tiazol-4-carboxamida" podría modificarse potencialmente para mejorar estas propiedades .

Agentes Antibacterianos y Antifúngicos

La porción 2-aminotiazol es una clase significativa de compuestos medicinales orgánicos utilizados como material de partida para la síntesis de análogos heterocíclicos con roles terapéuticos, incluidos agentes antibacterianos y antifúngicos .

Propiedades Antioxidantes

Los derivados de tiazol se han sintetizado y evaluado para sus propiedades antioxidantes in vitro, y algunos muestran una actividad potente. Esto indica una posible aplicación de "this compound" en el desarrollo de antioxidantes .

Agentes Antitumorales

El marco estructural de los tiazoles también se utiliza en la síntesis de compuestos con propiedades antitumorales, lo que sugiere otra área de aplicación potencial para el compuesto en cuestión .

Agentes Antelmínticos

Los tiazoles se han identificado como poseedores de propiedades antelmínticas, lo que podría ser un área de aplicación para "this compound" explorando su eficacia contra los gusanos parásitos .

Síntesis de Análogos Heterocíclicos

El compuesto se puede utilizar como material de partida para la síntesis de diversos análogos heterocíclicos con diversos roles terapéuticos, como lo indica la amplia gama de actividades asociadas con los derivados de tiazol .

Desarrollo y Modificación de Fármacos

Dadas las diversas actividades biológicas asociadas con los tiazoles, "this compound" podría ser un compuesto valioso en los procesos de desarrollo y modificación de fármacos para mejorar los efectos terapéuticos específicos .

MDPI - Molecules Springer - Medicinal Chemistry Research BMC Chemistry IntechOpen - Synthesis and Biological Evaluation of Thiazole Derivatives

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Mode of Action

It has been suggested that the urea group in similar compounds has a hydrogen-bond interaction with asp 179, and the amide group has a hydrogen-bond interaction with tyr 224 .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found in many potent biologically active compounds, suggesting that they may have a significant impact on cellular processes .

Action Environment

Direcciones Futuras

The future directions for “2-amino-N-propyl-1,3-thiazole-4-carboxamide” could involve further modification in the search for new potent non-nucleoside antiviral agents . There is significant interest in modifying and simplifying the structure of pretubulysin, which has resulted in the synthesis of several promising analogues .

Análisis Bioquímico

Biochemical Properties

2-amino-N-propyl-1,3-thiazole-4-carboxamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, affecting the metabolic pathways of other compounds. Additionally, 2-amino-N-propyl-1,3-thiazole-4-carboxamide has shown binding affinity to certain proteins involved in cellular signaling pathways, thereby influencing cellular responses .

Cellular Effects

The effects of 2-amino-N-propyl-1,3-thiazole-4-carboxamide on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This compound can modulate gene expression by affecting transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Furthermore, 2-amino-N-propyl-1,3-thiazole-4-carboxamide impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, 2-amino-N-propyl-1,3-thiazole-4-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For instance, its binding to cytochrome P450 can result in either inhibition or activation of the enzyme, thereby influencing the metabolism of other compounds. Additionally, 2-amino-N-propyl-1,3-thiazole-4-carboxamide can inhibit or activate transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-N-propyl-1,3-thiazole-4-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-amino-N-propyl-1,3-thiazole-4-carboxamide remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 2-amino-N-propyl-1,3-thiazole-4-carboxamide vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as modulating cell signaling pathways and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological effects without causing toxicity .

Metabolic Pathways

2-amino-N-propyl-1,3-thiazole-4-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism. The compound has been found to affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, 2-amino-N-propyl-1,3-thiazole-4-carboxamide interacts with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), which are essential for various metabolic reactions .

Transport and Distribution

The transport and distribution of 2-amino-N-propyl-1,3-thiazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its movement across cellular membranes. Additionally, binding proteins play a role in the localization and accumulation of 2-amino-N-propyl-1,3-thiazole-4-carboxamide within specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-amino-N-propyl-1,3-thiazole-4-carboxamide is crucial for its activity and function. The compound has been found to localize in specific cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications direct 2-amino-N-propyl-1,3-thiazole-4-carboxamide to these compartments, where it exerts its biological effects. The localization within these compartments is essential for the compound’s role in modulating cellular processes and gene expression .

Propiedades

IUPAC Name |

2-amino-N-propyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-2-3-9-6(11)5-4-12-7(8)10-5/h4H,2-3H2,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYUFKQRBNTDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1519789.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)